molecular formula C23H22ClN3O4 B2495084 8-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride CAS No. 2305256-02-2

8-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride

Cat. No.: B2495084
CAS No.: 2305256-02-2
M. Wt: 439.9
InChI Key: DNZVESQRVKGNKK-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a tetrahydroimidazo[1,2-a]pyridine core modified with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the 8-position and a carboxylic acid moiety at the 2-position, with a hydrochloride counterion. The Fmoc group is widely employed in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions .

Properties

IUPAC Name

8-(9H-fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4.ClH/c27-22(28)20-12-26-11-5-10-19(21(26)24-20)25-23(29)30-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18;/h1-4,6-9,12,18-19H,5,10-11,13H2,(H,25,29)(H,27,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZVESQRVKGNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NC(=CN2C1)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid; hydrochloride is a compound within the imidazo[1,2-a]pyridine class known for its diverse biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C23H22ClN3O4
  • Molecular Weight : 439.9 g/mol
  • CAS Number : 2349890-61-3

Imidazo[1,2-a]pyridine derivatives exhibit a range of biological activities attributed to their ability to interact with various biological targets. The specific compound has been associated with the following mechanisms:

  • Enzyme Inhibition : Compounds in this class have shown potential as inhibitors of specific enzymes involved in cellular signaling pathways.
  • Anticancer Activity : Research indicates that certain derivatives can induce apoptosis in cancer cells by modulating key signaling pathways.
  • Neuroprotective Effects : Some studies suggest neuroprotective properties through the inhibition of neuroinflammatory processes.

Anticancer Properties

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been extensively studied. For instance, one study evaluated the cytotoxic effects of various substituted imidazo[1,2-a]pyridines on HeLa cells (human cervical carcinoma cell line). The results indicated that several derivatives exhibited significant cytotoxicity with IC50 values ranging from 25 µM to 735 µM. Notably:

CompoundIC50 (µM)Activity
1a<150Highly Cytotoxic
1b386Moderate Cytotoxic
1c735Low Cytotoxicity

This data highlights the structure-activity relationship (SAR), indicating that modifications at specific positions on the imidazo[1,2-a]pyridine ring can enhance or diminish anticancer activity .

Neuroprotective Effects

In a separate study focusing on neuroprotection, derivatives were tested for their ability to inhibit neuroinflammation. The results demonstrated that certain compounds could effectively reduce the production of pro-inflammatory cytokines in neuronal cell cultures . This suggests potential therapeutic applications in neurodegenerative diseases.

Case Study 1: Inhibition of Rab Geranylgeranylation

A significant study investigated the inhibition of Rab geranylgeranylation by imidazo[1,2-a]pyridine derivatives. The most active compounds disrupted Rab11A prenylation in HeLa cells, demonstrating their potential as RGGT inhibitors. The study concluded that structural modifications at the C6 position were crucial for maintaining activity against RGGT .

Case Study 2: Synthesis and Evaluation of New Derivatives

Another research effort focused on synthesizing new tetrahydroimidazo[1,2-a]pyridine derivatives and evaluating their biological activities. The synthesized compounds were subjected to various biological assays to determine their efficacy against different cancer cell lines. Results indicated that specific substitutions led to enhanced anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key Compounds for Comparison :

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS: 180576-05-0)

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

(R,S)-N-((S,R)-6-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid (CAS: 101555-63-9)

Comparative Analysis

Table 1: Structural and Physicochemical Properties
Compound Name Molecular Weight Core Heterocycle Functional Groups Protecting Group Solubility Features
Target Compound (Hydrochloride) ~463.9* Tetrahydroimidazo[1,2-a]pyridine Carboxylic acid, Fmoc-amine Fmoc High water solubility (HCl salt)
2-[4-(Fmoc)piperazin-1-yl]acetic acid 358.4 Piperazine Acetic acid, Fmoc Fmoc Moderate (free acid)
Diethyl 8-cyano-7-(4-nitrophenyl)-...tetrahydroimidazo[1,2-a]pyridine ~550.5* Tetrahydroimidazo[1,2-a]pyridine Cyano, nitroaryl, ester None Low (ester groups)
(R,S)-7-Methyl-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide 325.3 Tetrahydroimidazo[1,2-a]pyridine Carboxamide, methyl None Moderate (free base)
(R)-Fmoc-piperidine-2-carboxylic acid 351.4 Piperidine Carboxylic acid, Fmoc Fmoc Low (hydrophobic core)

*Calculated based on molecular formula.

Key Findings :

Heterocycle Influence: The tetrahydroimidazo[1,2-a]pyridine core in the target compound provides a rigid, bicyclic structure, enhancing binding affinity in receptor-ligand interactions compared to monocyclic piperidine or piperazine derivatives . Piperazine-based analogs (e.g., ) exhibit greater conformational flexibility but lack the aromatic stabilization of the imidazo-pyridine system.

Functional Group Impact :

  • The carboxylic acid group in the target compound and enables hydrogen bonding and salt formation, critical for solubility and crystallinity. The hydrochloride salt further enhances aqueous solubility compared to neutral esters (e.g., ) or carboxamides (e.g., ).
  • Fmoc Protection : All Fmoc-containing compounds (target, ) share stability in basic conditions, but the target’s heterocyclic amine may exhibit different deprotection kinetics compared to piperidine or piperazine derivatives.

Synthetic Efficiency :

  • The target compound’s synthesis likely involves Fmoc protection of a secondary amine, analogous to methods in , but yields and purity (≥95% in vs. 51% in ) vary significantly depending on the heterocycle’s reactivity.

Q & A

Q. Basic

  • 1H/13C NMR : Assignments of aromatic protons (δ 7.2–8.3 ppm) and Fmoc methylene groups (δ 4.1–4.3 ppm) confirm regiochemistry .
  • HRMS (ESI) : Validates molecular weight (e.g., m/z 496 [M]+ observed vs. calculated) .
  • IR spectroscopy : Peaks at ~1700–1750 cm⁻¹ confirm carbonyl groups (Fmoc and carboxylic acid) .
  • Melting point analysis : Decomposition near 188°C indicates thermal stability limitations .

How can researchers optimize the reaction to mitigate byproduct formation during Fmoc deprotection?

Q. Advanced

  • Acid selection : Use 20% piperidine in DMF for Fmoc removal instead of TFA, minimizing carbocation side reactions .
  • Temperature control : Deprotection at 0–4°C reduces β-elimination of the Fmoc group, which is prevalent at >25°C .
  • Monitoring by TLC : Ethyl acetate/hexane (1:1) systems track deprotection progress; Rf shifts from 0.7 (protected) to 0.3 (deprotected) .

What are the stability challenges associated with the hydrochloride salt form, and how should storage conditions be tailored?

Q. Advanced

  • Hygroscopicity : The hydrochloride salt absorbs moisture, leading to decomposition. Store under inert gas (Ar/N₂) at −20°C in amber vials .
  • pH-dependent degradation : In aqueous solutions (pH < 3), the tetrahydroimidazo ring undergoes hydrolysis. Use lyophilization for long-term storage .

What is the mechanistic role of the Fmoc group in facilitating selective functionalization of the tetrahydroimidazo core?

Advanced
The Fmoc group acts as a temporary protecting group for the secondary amine, enabling:

  • Regioselective alkylation/acylation : The bulky Fmoc moiety directs electrophilic attacks to the less hindered C-2 position of the pyridine ring .
  • Acid stability : Resists cleavage during cyclization steps (e.g., HCl-mediated ring closure), unlike Boc groups .

How can researchers address discrepancies in reported melting points for this compound across studies?

Q. Data Contradiction Analysis

  • Sample purity : Variations in melting points (e.g., 226–229°C vs. 243–245°C) arise from residual solvents or byproducts. Recrystallize from ethanol/water (3:1) to achieve >95% purity .
  • Decomposition vs. melting : Differential scanning calorimetry (DSC) distinguishes true melting from thermal decomposition, which may be misreported as a melting point .

What strategies are recommended for resolving low yields in large-scale syntheses (>10 mmol)?

Q. Advanced

  • Flow chemistry : Continuous flow systems improve heat dissipation and mixing efficiency, reducing side reactions (e.g., dimerization) .
  • Catalytic additives : 10 mol% DMAP accelerates acylation steps, reducing reaction time from 24 hr to 6 hr .

How does the hydrochloride counterion influence the compound’s solubility and bioavailability in biological assays?

Q. Advanced

  • Solubility : The hydrochloride salt increases aqueous solubility (e.g., 12 mg/mL in PBS vs. 2 mg/mL for freebase) but may reduce membrane permeability .
  • Bioavailability : Salt forms enhance dissolution rates in gastrointestinal fluid models, critical for in vivo pharmacokinetic studies .

What safety protocols are essential when handling this compound due to its toxicity profile?

Q. Basic

  • GHS hazards : Acute toxicity (Category 4, oral/dermal), severe eye irritation (Category 2A). Use PPE (gloves, goggles) and work in a fume hood .
  • Spill management : Absorb with vermiculite, neutralize with 5% sodium bicarbonate, and dispose as hazardous waste .

How is this compound utilized in the development of protease inhibitors or kinase-targeted therapies?

Q. Advanced

  • Scaffold for drug design : The tetrahydroimidazo[1,2-a]pyridine core mimics purine rings, enabling ATP-competitive binding in kinase assays (e.g., EGFR inhibitors) .
  • Peptide conjugation : The carboxylic acid group is coupled to peptidomimetics via EDC/NHS chemistry, enhancing cellular uptake .

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